Polymyxin B heptapeptide

Description

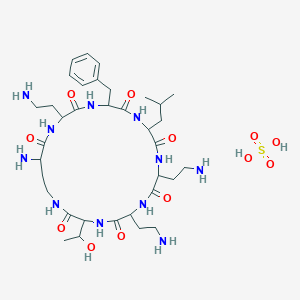

Structure

2D Structure

Properties

CAS No. |

142563-40-4 |

|---|---|

Molecular Formula |

C35H61N11O12S |

Molecular Weight |

860 g/mol |

IUPAC Name |

21-amino-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone;sulfuric acid |

InChI |

InChI=1S/C35H59N11O8.H2O4S/c1-19(2)17-26-33(52)43-24(10-14-37)30(49)42-25(11-15-38)32(51)46-28(20(3)47)35(54)40-16-12-22(39)29(48)41-23(9-13-36)31(50)45-27(34(53)44-26)18-21-7-5-4-6-8-21;1-5(2,3)4/h4-8,19-20,22-28,47H,9-18,36-39H2,1-3H3,(H,40,54)(H,41,48)(H,42,49)(H,43,52)(H,44,53)(H,45,50)(H,46,51);(H2,1,2,3,4) |

InChI Key |

OEJLXAYYUXMOTN-UHFFFAOYSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |

Synonyms |

cyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr) cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl) PBHP polymyxin B heptapeptide |

Origin of Product |

United States |

Synthetic and Semisynthetic Methodologies for Polymyxin B Heptapeptide and Its Analogues

Total Chemical Synthesis Approaches for Polymyxin (B74138) B Heptapeptide (B1575542) and Derivatives

Total synthesis offers the flexibility to introduce a wide range of structural modifications that are not accessible through semisynthesis. These approaches build the macrocycle from individual amino acid building blocks.

Automated Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone for the production of linear peptide precursors required for macrocyclic compounds like Polymyxin B heptapeptide. beilstein-journals.orgamericanpeptidesociety.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. americanpeptidesociety.org Automation of the repetitive deprotection, coupling, and washing steps enhances reproducibility, reduces manual labor, and allows for high-throughput synthesis. americanpeptidesociety.orgnih.gov

For the synthesis of the polymyxin linear precursor, a strategy often begins with loading the C-terminal amino acid, L-Threonine, onto a resin. nih.gov The subsequent amino acids are then added sequentially. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protecting group strategy is commonly employed in this process. beilstein-journals.orgresearchgate.net Microwave-assisted automated SPPS is a significant advancement, as it uses controlled heating to accelerate coupling and deprotection steps, which is particularly useful for assembling complex or "difficult" peptide sequences. beilstein-journals.orgresearchgate.net

A key consideration in SPPS for polymyxin synthesis is the management of the diaminobutyric acid (Dab) residues. The side-chain amino groups of Dab must be protected with orthogonal protecting groups that can be selectively removed later to allow for cyclization or other modifications. nih.govnih.gov

| Automation | Highly automated. nih.gov | Fully automated systems are common. researchgate.net |

Macrocyclization is the critical step in forming the heptapeptide ring structure. This reaction forms an amide bond between the C-terminus of the peptide and the side chain of an amino acid, specifically the γ-amino group of the Dab residue at position 4. nih.gov This process can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved from the resin (solution-phase cyclization).

Solution-Phase Cyclization : This is a more traditional and widely used method. The fully protected linear peptide is first cleaved from the solid support. The cyclization is then carried out in dilute solution to favor the intramolecular reaction over intermolecular polymerization. nih.gov Various coupling reagents are used to facilitate this amide bond formation.

On-Resin Cyclization : This strategy involves cyclizing the peptide while it is still anchored to the resin. researchgate.netresearchgate.net An advantage of this method is that it can simplify purification, as linear, uncyclized peptides remain attached to the resin and can be washed away. A common approach involves anchoring the peptide to the resin via a side chain, allowing the N- and C-termini to be deprotected and coupled. researchgate.netcolab.ws

Table 2: Common Reagents for Macrocyclization

| Reagent | Name | Notes |

|---|---|---|

| DPPA | Diphenylphosphoryl azide | Frequently used in solution-phase cyclization of polymyxin precursors. nih.gov |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | A common phosphonium-based coupling reagent used for amide bond formation. nih.govacs.org |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient coupling reagent often used in SPPS and cyclization. circlepharma.com |

The choice of strategy depends on the specific sequence, the protecting groups used, and the desired scale of the synthesis.

Semisynthetic Routes to this compound and its Analogues

Semisynthetic methods leverage the naturally occurring Polymyxin B molecule as a starting material. These routes are often more cost-effective and efficient for producing the core heptapeptide, which can then be modified. thieme-connect.com

A key semisynthetic strategy involves the enzymatic cleavage of the linear tripeptide side chain from the cyclic heptapeptide core of Polymyxin B. nih.gov Several proteases have been shown to selectively hydrolyze the amide bond between the L-Thr at position 2 and the L-Dab at position 3. nih.govresearchgate.net

Savinase® : This commercially available serine protease is highly effective and regioselective in cleaving Polymyxin B, yielding the this compound. thieme-connect.comnih.gov It is often used on a protected form of Polymyxin B to prevent unwanted side reactions. researchgate.net

Other Enzymes : Other enzymes such as Ficin (B600402), Papain, and Bromelain have also been reported to degrade polymyxins, demonstrating the feasibility of using different proteases for this transformation. nih.gov The alkaline protease Apr from Bacillus licheniformis has been identified as capable of cleaving polymyxin between the side chain and the cyclic ring. nih.govresearchgate.net

This chemoenzymatic approach provides a direct route to the heptapeptide core, avoiding the multi-step process of total chemical synthesis. acs.orgresearchgate.net

To perform selective chemical modifications on the heptapeptide, it is crucial to protect its five reactive side-chain amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA).

A highly efficient semisynthetic route combines protection and enzymatic cleavage. thieme-connect.com The process is as follows:

Global Protection : Commercially available Polymyxin B is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This step protects all five free amino groups of the Dab residues, creating a fully protected, more hydrophobic molecule (PMB-Boc₅). thieme-connect.comresearchgate.net

Enzymatic Cleavage : The protected PMB-Boc₅ is then subjected to enzymatic hydrolysis with Savinase. The enzyme selectively cleaves the bond linking the acylated tripeptide side chain to the macrocycle. thieme-connect.com

Isolation : This reaction yields the tris-Boc-protected this compound (PMBH-Boc₃), which can be isolated and purified chromatographically. thieme-connect.comresearchgate.net

This PMBH-Boc₃ intermediate is a valuable building block. The protected amino groups of the heptapeptide are unreactive, allowing for selective coupling of new side chains to the N-terminal amino group (at Dab-3) before final deprotection to yield novel polymyxin analogues. thieme-connect.com

Table 3: Key Compounds in Semisynthesis

| Compound Abbreviation | Full Name | Role |

|---|---|---|

| PMB | Polymyxin B | Starting material. thieme-connect.com |

| Boc₂O | Di-tert-butyl dicarbonate | Reagent for protecting amino groups. thieme-connect.com |

| PMB-Boc₅ | Penta-Boc-protected Polymyxin B | Intermediate after global protection. thieme-connect.com |

| PMBH-Boc₃ | Tris-Boc-protected this compound | Key building block after enzymatic cleavage. thieme-connect.comresearchgate.net |

| TFA | Trifluoroacetic acid | Reagent for removing Boc protecting groups. nih.gov |

Derivatization and Coupling of the Heptapeptide Core with Linear Peptide Segments or Acyl Moieties

Once the protected heptapeptide core is synthesized, it serves as a versatile platform for reintroducing or attaching modified linear peptide segments and diverse acyl groups. This derivatization is a key strategy for exploring the structure-activity relationships of polymyxins. nih.govresearchgate.net

A primary application of the Tris-Boc-protected this compound (PMBH-Boc3) is its use in coupling reactions to append new tripeptide side chains. thieme-connect.comthieme-connect.com For instance, the PMBH-Boc3 building block can be coupled with a desired tripeptide, followed by deprotection of the Boc groups to yield a novel polymyxin analogue. thieme-connect.com This semi-synthetic method is cost-effective and has been successfully scaled for multi-kilogram production. thieme-connect.com The coupling is typically facilitated by standard peptide coupling reagents like HATU in the presence of a non-nucleophilic base such as DIPEA. nih.gov

Beyond reattaching tripeptides, the heptapeptide core can be modified in other ways. In one approach, a brominated heptapeptide core, derived from a penta-BOC protected bromo-polymyxin B, was envisioned as a key intermediate for further derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of novel aromatic moieties at the D-Phe position of the heptapeptide ring, significantly altering its lipophilicity and structure. nih.gov

In a related methodology, the polymyxin B nonapeptide (PMBN), which lacks the N-terminal fatty acyl and Dab residue, can be selectively protected to form a tetra-Boc building block (PMBN(Boc)4). nih.govacs.org This intermediate is then coupled at its N-terminus with various acyl moieties. One notable example is the coupling with Boc-protected cysteine-derived disulfides using BOP as the coupling agent. nih.gov This strategy allows for the introduction of reductively labile disulfide-linked lipids, creating novel analogues with different N-terminal amino acids and lipid tails. nih.govacs.org

Table 1: Examples of Heptapeptide Core Derivatization and Coupling Strategies

| Heptapeptide Building Block | Coupling Partner | Coupling Reagent(s) | Resulting Modification | Reference(s) |

|---|---|---|---|---|

| PMBH-Boc3 | Tripeptide side chain | HATU, DIPEA | New Polymyxin B analogue with modified linear peptide | thieme-connect.com, nih.gov |

| Brominated Heptapeptide Core | Aryl Boronic Acids | Pd(OAc)2, X-Phos | Modification at D-Phe-6 position with new aryl groups | nih.gov |

| PMBN(Boc)4 | Boc-protected cysteine-derived disulfide | BOP, DIPEA | Addition of a disulfide-linked lipid tail | nih.gov |

| PMBN(Boc)4 | Amino acid with unsaturated lipid tail | Not specified | Addition of a novel lipid tail | acs.org |

Development of Key Synthetic Building Blocks for this compound Analogues (e.g., Tris-Boc-Protected this compound)

The generation of stable, selectively protected building blocks from the native Polymyxin B (PMB) molecule is fundamental to the semi-synthesis of new analogues. thieme-connect.com A particularly valuable intermediate is the Tris-Boc-protected this compound (PMBH-Boc3), which allows for specific modification at the N-terminus where the linear tripeptide was originally attached. thieme-connect.comresearchgate.net

A robust and scalable method has been developed to produce this key building block. thieme-connect.com The synthesis begins with commercially available Polymyxin B sulfate (B86663). thieme-connect.com In the first step, all five primary amine groups of the polymyxin molecule (four on Dab side chains and one at the N-terminus) are globally protected with the tert-butyloxycarbonyl (Boc) group. researchgate.net This is achieved by treating PMB with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (B128534) (Et3N). thieme-connect.com This reaction yields the fully protected PMB-Boc5 derivative. thieme-connect.com

The crucial next step is the highly regioselective cleavage of the amide bond between the threonine (Thr) at position 3 and the diaminobutyric acid (Dab) at position 4, which severs the linear tripeptide from the cyclic heptapeptide core. thieme-connect.comthieme-connect.com This is accomplished through enzymatic hydrolysis using the commercially available protease Savinase®. nih.govthieme-connect.com The enzyme specifically targets the desired amide bond in the globally protected substrate, a reaction that can be slow due to the poor solubility of the hydrophobic PMB-Boc5. thieme-connect.com This chemoenzymatic process directly yields the cyclic heptapeptide PMBH-Boc3, where the three remaining Dab residues within the ring are protected. thieme-connect.comresearchgate.net The desired product is then isolated via chromatography. thieme-connect.com This method represents an improvement over earlier approaches where enzymatic hydrolysis preceded Boc protection, which led to poor selectivity and difficult purification. thieme-connect.com

In addition to PMBH-Boc3, other key building blocks have been developed. For example, crude penta-BOC protected and brominated polymyxin B can also serve as a substrate for Savinase®, enabling the synthesis of a brominated heptapeptide core. nih.gov Another important building block is the tetra-Boc-protected polymyxin B nonapeptide (PMBN(Boc)4), generated by enzymatic cleavage of PMB with the protease ficin to remove the N-terminal lipidated Dab residue, followed by selective Boc protection of the four remaining Dab side chains with Boc-ON. nih.govacs.orgresearchgate.net

Table 2: Synthesis of Tris-Boc-Protected this compound (PMBH-Boc3)

| Step | Starting Material | Reagents | Key Transformation | Product | Reference(s) |

|---|---|---|---|---|---|

| 1. Global Protection | Polymyxin B Sulfate | di-tert-butyl dicarbonate (Boc2O), Triethylamine (Et3N) | Protection of all five primary amine groups | Penta-Boc-Polymyxin B (PMB-Boc5) | thieme-connect.com, thieme-connect.com |

| 2. Enzymatic Cleavage | PMB-Boc5 | Savinase® enzyme | Regioselective hydrolysis of the Thr-Dab amide bond | Tris-Boc-Polymyxin B Heptapeptide (PMBH-Boc3) | thieme-connect.com, researchgate.net, thieme-connect.com |

Structural Biology and Structure Activity Relationships Sar of Polymyxin B Heptapeptide and Its Analogues

Conformational Analysis of the Cyclic Heptapeptide (B1575542) Ring of Polymyxin (B74138) B Heptapeptide

The three-dimensional structure of the heptapeptide ring is not static but adopts specific conformations, especially when binding to its target, lipopolysaccharide (LPS). nih.gov Nuclear Magnetic Resonance (NMR) studies have shown that upon binding to LPS, the Polymyxin B molecule, including its heptapeptide core, folds into an amphipathic structure with distinct polar and hydrophobic faces. nih.govscienceopen.com This structural arrangement is fundamental to its mechanism of action, allowing for precise interactions with the complex environment of the bacterial outer membrane. The cyclic portion of Polymyxin B contains a system of hydrogen bonds that includes two beta-turns, contributing to its structural stability. nih.gov

The structural integrity and, consequently, the biological activity of the Polymyxin B heptapeptide are highly sensitive to modifications in its cyclic structure.

Ring Size : The native 23-atom ring of the heptapeptide appears to be optimal for biological function. scienceopen.com A study involving the synthesis of Polymyxin B nonapeptide analogues with cyclic peptide rings varying in size from 20 to 26 atoms demonstrated that the native ring size exhibited the most potent outer membrane permeabilizing activity. This suggests that the specific ring size provides the ideal structural configuration for effective interaction with the bacterial membrane. scienceopen.com

Amino Acid Chirality : The presence of a D-amino acid, specifically D-Phenylalanine (D-Phe) at position 6, is a conserved feature in Polymyxin B. This chirality plays a significant role in defining the peptide's backbone conformation, contributing to the formation of the beta-turn structure. nih.govnih.gov While the D-configuration is important, some studies have shown that analogues with an L-amino acid at this position, such as [L-Phe(6)]-polymyxin B(3), can retain potent antimicrobial activity. This indicates that while the D-chirality is a key feature for the native conformation, it is not absolutely indispensable for the peptide's function. nih.gov

Spectroscopic techniques are vital for elucidating the conformational properties of the this compound in various environments.

Circular Dichroism (CD) Spectroscopy : CD is a powerful tool for assessing the secondary structure of peptides. mdpi.com Studies on Polymyxin B-related cyclic heptapeptides have shown that substitutions of key amino acids can significantly alter their conformation. For instance, replacing L-α,γ-diaminobutyric acid (Dab) residues with L-Ornithine (Orn) or L-2,3-diaminopropionic acid (Dap) can lead to a more disordered conformation, as observed by changes in the CD spectrum. researchgate.net In membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, antimicrobial peptides often transition from a random coil to a more ordered structure, a phenomenon that can be monitored by CD. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : One- and two-dimensional NMR analyses have been instrumental in determining the detailed three-dimensional structures of Polymyxin B and its analogues in solution and when bound to LPS. nih.govnih.gov These studies have confirmed the amphipathic folding of the molecule and identified specific intramolecular hydrogen bonds that stabilize the cyclic heptapeptide structure. nih.gov

Role of Diaminobutyric Acid (Dab) Residues within the Heptapeptide Core

The heptapeptide ring of Polymyxin B contains three of the molecule's five cationic L-α,γ-diaminobutyric acid (Dab) residues. researchgate.net These non-proteinogenic amino acids are indispensable for the antimicrobial activity of polymyxins. researchgate.net

The polycationic nature imparted by the Dab residues is a cornerstone of Polymyxin B's mechanism of action. The positively charged side chains of the Dab residues engage in a critical electrostatic interaction with the negatively charged phosphate (B84403) groups of lipid A, the anchor of LPS in the bacterial outer membrane. nih.govnih.gov This initial binding is believed to displace divalent cations like Mg2+ and Ca2+ that normally stabilize the LPS layer, leading to membrane destabilization. nih.gov The key features of the Dab residues that are crucial for this activity include the cationic charge of the side chain, the specific two-methylene length of the side chain, and the precise spatial arrangement of these charges around the peptide scaffold. scienceopen.comresearchgate.net

The specific placement of the Dab residues within the heptapeptide ring is not arbitrary and is critical for potent antimicrobial action. The Dab residues are positioned to form a "charge clamp" that effectively binds to the phosphate groups of lipid A. nih.gov Structure-activity relationship studies have illuminated the relative importance of each Dab position.

An alanine (B10760859) scanning mutagenesis study, where each Dab residue was systematically replaced by alanine, revealed the following:

The substitution of the Dab residue at position 5, [Ala(5)]-polymyxin B(3), led to a significant decrease in antimicrobial activity. nih.gov This suggests that the Dab residue at position 5 is the most critical for the bactericidal function.

The antibacterial contribution of the Dab residues located within the cyclic heptapeptide (positions 5, 8, and 9) was found to be greater than that of the Dab residues in the linear side chain (positions 1 and 3). nih.gov

The γ-amino function of the Dab residues at all positions (1, 3, 5, 8, and 9) significantly contributes to LPS binding, with the Dab at position 5 again showing the most significant contribution. nih.gov

Impact of Amino Acid Substitutions on this compound Activity

Modifying the amino acid sequence of the this compound has been a key strategy to understand its SAR and to develop new analogues.

Substitutions at the Dab positions generally result in reduced activity, underscoring their functional importance. nih.govresearchgate.net The hydrophobic motif within the heptapeptide, D-Phe at position 6 and L-Leucine (Leu) at position 7, also plays a crucial role in the molecule's interaction with the bacterial membrane. nih.gov However, studies have shown that this region can tolerate some modifications.

The table below summarizes the effects of various amino acid substitutions within the Polymyxin B(3) backbone on its antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC).

| Analogue | Substitution Position | Original Residue | Substituted Residue | Resulting MIC (nmol/ml) vs. E. coli | Reference |

|---|---|---|---|---|---|

| [Ala(5)]-polymyxin B(3) | 5 | Dab | Ala | 4-16 | nih.gov |

| [D-Ala(6)]-polymyxin B(3) | 6 | D-Phe | D-Ala | Potent activity retained | nih.gov |

| [L-Phe(6)]-polymyxin B(3) | 6 | D-Phe | L-Phe | Potent activity retained | nih.gov |

| [Ala(7)]-polymyxin B(3) | 7 | Leu | Ala | Potent activity retained | nih.gov |

| [Gly(7)]-polymyxin B(3) | 7 | Leu | Gly | Potent activity retained | nih.gov |

Replacement of Dab Residues (e.g., with Lysine (B10760008), Ornithine, Diaminopropionic Acid)

The positively charged Dab residues are critical for the initial electrostatic interaction with the bacterial outer membrane. Modifications to these residues can significantly impact biological activity.

Lysine (Lys): Replacing the Dab residues with lysine, which has a longer side chain, has been explored. In one study, four of the five Dab residues in a polymyxin B derivative were replaced with lysine. nih.gov This modification was intended to reduce the inherent bactericidal activity to potentially lower the risk of resistance development when used as a targeting moiety. nih.gov The resulting lysine analogue demonstrated a significant loss of direct antibacterial activity in the dark, though affinity for the bacterial membrane was largely preserved. nih.gov

Diaminopropionic Acid (Dap): The substitution of Dab with L-2,3-diaminopropionic acid (Dap), which has a shorter side chain, has also been investigated. An analogue featuring a Dap residue at position 3 (Dap-3), combined with a modified polar side chain, showed improved in vitro antimicrobial activity against Gram-negative bacteria, including polymyxin-resistant clinical isolates of Acinetobacter baumannii and Pseudomonas aeruginosa, when compared to the parent polymyxin B. researchgate.netresearchgate.netnih.gov

The table below summarizes the effects of substituting Dab residues on the activity of this compound-derived analogues.

| Original Residue | Position | Substituted Residue | Key Finding | Reference(s) |

| L-Dab | Multiple | L-Lysine | Significant reduction in direct bactericidal activity. | nih.gov |

| L-Dab | 3 | L-Dap | Improved in vitro activity against certain resistant Gram-negative bacteria. | researchgate.netresearchgate.netnih.gov |

Stereochemical Modifications within the Heptapeptide Sequence (e.g., D-Phenylalanine, D-Leucine)

The stereochemistry of the amino acid residues within the heptapeptide ring is crucial for maintaining the conformation required for biological activity.

The primary structural difference between polymyxin B and colistin (B93849) (polymyxin E) lies at position 6 of the heptapeptide ring, where polymyxin B contains a D-Phenylalanine (D-Phe) and colistin contains a D-Leucine (D-Leu). nih.govresearchgate.net This single stereochemical and structural change subtly influences their biological activity profiles.

Further modifications at the D-Phe position in polymyxin B have been explored to modulate the lipophilicity of the cyclic core. nih.gov For instance, converting the D-phenylalanine residue to cyclohexyl alanine (Cha) via reduction has been successfully performed on the polymyxin B molecule. nih.gov Such modifications aim to enhance interactions with the lipid chains of LPS, potentially increasing activity against resistant bacterial strains. nih.gov

The fundamental importance of the natural stereochemistry was demonstrated in a study involving the complete enantiomer of a polymyxin B analogue (ent-PmxB₄). This enantiomeric molecule, with all L-amino acids replaced by D-amino acids and vice-versa, was found to be devoid of antibacterial activity. nih.gov This finding underscores that the biological target of polymyxin B, presumably lipid A, has a specific stereochemical recognition requirement, and the precise three-dimensional structure of the heptapeptide is essential for its function. nih.gov

Hydrophobic and Hydrophilic Residue Balance in the Heptapeptide

The amphipathic nature of the this compound, arising from the arrangement of cationic (hydrophilic) Dab residues and nonpolar (hydrophobic) residues, is a key determinant of its membrane-disrupting activity. nih.gov The hydrophobic patch within the heptapeptide is typically formed by the residues at positions 6 and 7 (D-Phe and L-Leu in polymyxin B). nih.govnih.gov

The balance between these residues is critical. The hydrophobic residues are believed to align with the lipid chains of LPS, stabilizing the peptide-LPS complex and facilitating membrane disruption. nih.gov SAR studies have shown that increasing the lipophilicity of the heptapeptide core at positions 6 or 7 can enhance activity against polymyxin-resistant bacterial strains. nih.govacs.org For example, introducing a bromine atom or an additional phenyl ring to the D-Phe at position 6 served to enhance activity. nih.gov

Conversely, disrupting this hydrophobic patch can be detrimental. In one study, a synthetic analogue where the D-Phe and Leu residues were permuted, breaking the hydrophobic cluster, resulted in a molecule that was less selective in its membrane interactions and induced general membrane permeabilization at high concentrations, unlike the parent molecule. nih.gov Similarly, in polymyxin B nonapeptide (PMBN), replacing D-Phe with the more hydrophilic D-Tyr or replacing Leu with the less hydrophobic Ala resulted in analogues with significantly reduced outer membrane permeability capacity. nih.gov

The table below illustrates how modifications affecting the hydrophobic-hydrophilic balance impact activity.

| Analogue Type | Modification | Impact on Activity | Reference(s) |

| Polymyxin B | Bromination of D-Phe at position 6 | Enhanced activity against resistant strains | nih.gov |

| Synthetic Analogue | Permutation of D-Phe and Leu | Loss of selective membrane action | nih.gov |

| PMBN Analogue | Replacement of D-Phe⁵ with D-Tyr⁵ | Significantly reduced outer membrane permeability | nih.gov |

| PMBN Analogue | Replacement of Leu⁶ with Ala⁶ | Significantly reduced outer membrane permeability | nih.gov |

Influence of the N-terminal Fatty Acyl Chain and Linear Tripeptide Modifications on Heptapeptide-Derived Activity

The heptapeptide core requires the N-terminal fatty acyl tail and the linear tripeptide segment to exert potent antibacterial activity. mdpi.com Polymyxin B nonapeptide (PMBN), which lacks the N-terminal fatty acyl-Dab¹ component, is not considered antibacterial on its own, highlighting the essential role of the lipid tail in the mechanism of action. nih.govnih.govmdpi.com The fatty acyl chain is crucial for penetrating and disrupting the bacterial outer membrane, and its hydrophobic contribution is a primary driving force for LPS binding. nih.gov

Structure-activity relationship studies have extensively explored modifications to both the fatty acyl chain and the linear peptide segment to modulate the activity derived from the heptapeptide scaffold.

Fatty Acyl Chain: The length and structure of the fatty acid are critical. Studies on PMBN derivatives with various N-terminal fatty acyl chains showed that longer chains (C9-C14) conferred greater activity against polymyxin-resistant strains. nih.gov The introduction of a more hydrophobic alkyl tail on certain analogues can enhance antibacterial activity. nih.gov However, there is an optimal chain length, as excessively long chains (e.g., C16 or C18) can lead to less activity. mdpi.com The structure can also be varied, with branched chains or aromatic moieties like biphenyls being incorporated. nih.govmdpi.com

Rational Design Principles for Modulating this compound Activity

Based on extensive SAR studies, several rational design principles have emerged for creating novel analogues derived from the this compound scaffold with modulated activity profiles.

Modulating Cationic Charges: The number and spacing of the cationic Dab residues are critical for LPS interaction. Design strategies involve substituting Dab with other basic amino acids like Dap or Lys to alter the charge density and side-chain length. nih.govnih.gov Another approach involves truncating the linear tripeptide to a dipeptide, thereby removing one of the five positive charges. nih.gov This can be a strategy to alter the biological properties of the resulting molecule.

Target-Specific Modifications: With an increasing understanding of resistance mechanisms, such as the modification of lipid A with positively charged moieties, rational design can be employed to create analogues that can overcome this resistance. acs.org This involves designing molecules with enhanced hydrophobic interactions with lipid A to compensate for the weakened electrostatic interactions. acs.org

Molecular Mechanisms of Action of Polymyxin B Heptapeptide Analogues

Initial Interactions with Gram-Negative Bacterial Outer Membrane Components

The initial and critical step in the mechanism of action of polymyxin (B74138) B heptapeptide (B1575542) analogues is their interaction with the outer membrane of Gram-negative bacteria, specifically with lipopolysaccharide (LPS).

Electrostatic Interactions with Lipopolysaccharide (LPS) Lipid A

The polymyxin B heptapeptide ring is polycationic, possessing multiple positively charged diaminobutyric acid (Dab) residues. nih.gov This feature facilitates a strong electrostatic attraction to the anionic sites on the bacterial outer membrane. researchgate.net The primary target is the lipid A component of LPS, which contains negatively charged phosphate (B84403) groups. researchgate.netnih.gov This initial electrostatic binding is a crucial prerequisite for the subsequent disruptive actions of the peptide. researchgate.net The Dab residues within the heptapeptide ring are considered more critical for this antimicrobial activity than those in the linear portion of the parent polymyxin B molecule. nih.gov This interaction effectively neutralizes the negative charges on the LPS, initiating the destabilization of the outer membrane.

Competitive Displacement of Divalent Cations (Mg2+, Ca2+) from LPS

The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which form ionic bridges between adjacent LPS molecules. nih.govuwaterloo.ca this compound analogues, due to their high positive charge, effectively compete with these divalent cations for the negatively charged binding sites on lipid A. nih.govacs.org This competition leads to the displacement of Mg²⁺ and Ca²⁺ from the LPS layer. nih.govuwaterloo.ca The loss of these stabilizing cations weakens the lateral interactions between LPS molecules, leading to a localized disruption of the outer membrane's integrity. uwaterloo.canih.gov This displacement is a key step that facilitates the subsequent insertion of the peptide into the membrane. nih.gov

Hydrophobic Insertion of Acyl Chains into the Lipid A Bilayer

Following the initial electrostatic interactions and cation displacement, the hydrophobic domains of polymyxin B analogues, including the fatty acyl chain and hydrophobic amino acid residues like Phenylalanine (Phe) and Leucine (Leu), insert into the hydrophobic core of the outer membrane. nih.govnih.gov This insertion into the lipid A region further disrupts the packing of the LPS molecules. nih.govnih.gov Molecular dynamics simulations have shown that hydrophobic residues like Leu and Phe penetrate through the hydrophilic headgroups and insert into the hydrophobic tail regions of the LPS. nih.gov This hydrophobic interaction is a critical component of the membrane disruption process.

Subsequent Outer Membrane Permeabilization and Disruption Modalities

The culmination of electrostatic interactions, divalent cation displacement, and hydrophobic insertion is the permeabilization and disruption of the bacterial outer membrane. nih.govjst.go.jp this compound and its octapeptide counterparts have been identified as potent outer membrane permeability-increasing agents for bacteria such as Escherichia coli and Salmonella typhimurium. nih.govjst.go.jp This disruption allows other molecules, including other antibiotics that are normally excluded, to cross the outer membrane and reach their intracellular targets. nih.govjst.go.jp The process is not believed to form stable pores but rather causes a more general disorganization and increased fluidity of the membrane, leading to leakage of intracellular contents and ultimately cell death. researchgate.netnih.gov High-resolution imaging has revealed that polymyxins can arrange LPS into crystalline-like structures, which is correlated with their antibiotic activity and leads to membrane disruption. dntb.gov.ua

Modulation of Bacterial Inner Membrane Functions by Heptapeptide-Derived Compounds

Beyond the disruption of the outer membrane, polymyxin B and its analogues can also affect the functions of the bacterial inner membrane.

Inhibition of Type II NADH:quinone Oxidoreductase (NDH-2) Activity

A secondary mechanism of action for polymyxin B and its derivatives is the inhibition of the type II NADH:quinone oxidoreductase (NDH-2), a crucial enzyme in the bacterial respiratory chain located in the inner membrane. nih.govresearchgate.net This inhibition has been observed in several Gram-negative species, including Klebsiella pneumoniae, Escherichia coli, and Acinetobacter baumannii. researchgate.net The inhibition of NDH-2 disrupts the electron transport chain, leading to a depletion of ATP and ultimately contributing to bacterial cell death. researchgate.net Kinetic studies have shown that the inhibition of E. coli NDH-2 by polymyxin B follows a mixed inhibition model with respect to ubiquinone-1 and a non-competitive model with respect to NADH. nih.govresearchgate.net

Table 1: Inhibitory Activity of Polymyxin B against Bacterial Dehydrogenases

| Organism | Enzyme Inhibited | IC₅₀ (µg/mL) |

| Mycobacterium smegmatis | Alternative NADH Dehydrogenase | 1.6 |

| Mycobacterium smegmatis | Malate:quinone oxidoreductase | 4.2 |

This table is interactive. You can sort the columns by clicking on the headers.

Disruption of Respiratory Enzyme Pathways and ATP Consumption

Recent studies have elucidated a secondary mechanism of action for polymyxin B and its analogues that extends beyond simple membrane disruption, involving the inhibition of crucial respiratory enzymes within the bacterial inner membrane. This action hampers bacterial respiration and contributes to cellular demise. The primary target identified in this pathway is the type II NADH-quinone oxidoreductase (NDH-2), a vital enzyme in the electron transport chain of many Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.

Polymyxin B has been shown to inhibit NDH-2 activity in a concentration-dependent manner. nih.gov Detailed kinetic analyses in E. coli have revealed a mixed inhibition model concerning the substrate ubiquinone-1 and a non-competitive inhibition model with respect to NADH. nih.gov This non-competitive inhibition with respect to NADH suggests that polymyxin B binds to an allosteric site on the NDH-2 enzyme, rather than the NADH-binding site, thereby reducing the enzyme's maximum reaction rate (Vmax) without significantly altering its affinity for NADH (Km). nih.gov The mixed inhibition regarding ubiquinone-1 indicates that polymyxin B can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. nih.gov

The inhibition of these vital respiratory enzymes disrupts the electron flow, which is coupled to proton translocation and subsequent ATP synthesis. Furthermore, research has indicated that certain adjuvants can enhance the activity of polymyxin B by modulating ATP levels. For instance, the compound 666-15 was found to reduce the ATP hydrolyzation activity of the sensor kinase CrrB in the presence of polymyxin B, suggesting a complex interplay between polymyxin action and bacterial energy metabolism. frontiersin.org This disruption of respiratory function and energy production represents a significant intracellular target for this compound-derived molecules. researchgate.net

Table 1: Effects of Polymyxin B on Respiratory Chain Components and ATP Metabolism

| Target Enzyme/Process | Organism(s) Studied | Observed Effect | Mechanism of Inhibition |

|---|---|---|---|

| Type II NADH-quinone oxidoreductase (NDH-2) | E. coli, K. pneumoniae, A. baumannii | Inhibition of enzyme activity | Mixed inhibition (re: ubiquinone-1), Non-competitive inhibition (re: NADH) |

Mechanisms of Endotoxin (B1171834) (LPS) Neutralization by this compound Analogues

A primary and well-documented mechanism of Polymyxin B and its analogues is the potent neutralization of endotoxin, also known as lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov This neutralization is critical, as LPS is a powerful trigger of inflammatory responses that can lead to sepsis. unav.edu The core of this interaction lies in the binding of the polymyxin molecule to the lipid A portion of LPS, which is the active center of the endotoxin. nih.gov

The interaction is multifactorial, involving both strong electrostatic forces and hydrophobic interactions. nih.govmdpi.com The cyclic heptapeptide ring of Polymyxin B is rich in cationic L-α-γ-diaminobutyric acid (Dab) residues. nih.gov At physiological pH, these residues are positively charged and form strong electrostatic bonds with the negatively charged phosphate groups on the lipid A moiety of LPS. mdpi.com This initial binding displaces divalent cations like Mg2+ and Ca2+ that normally stabilize the LPS layer.

Following this electrostatic attraction, hydrophobic interactions further stabilize the complex. The fatty acid tail of the polymyxin molecule, along with hydrophobic amino acid residues within the peptide structure (such as D-phenylalanine at position 6 in Polymyxin B), inserts into the hydrophobic core of the lipid A region. mdpi.comnih.gov This dual-interaction model explains the high affinity and specificity of Polymyxin B for LPS. The binding effectively neutralizes the toxic properties of LPS and disrupts the integrity of the outer bacterial membrane, leading to increased permeability. nih.govnih.gov Studies have shown that this binding can lead to the disaggregation of the typical ribbon-like structure of endotoxin aggregates. nih.gov The stoichiometry of this interaction has been suggested to be one polymyxin B molecule to one LPS monomer unit. nih.gov

Table 2: Key Interactions in LPS Neutralization by this compound Analogues

| Interacting Moiety (Polymyxin B) | Interacting Moiety (LPS) | Type of Interaction | Consequence |

|---|---|---|---|

| Cationic Dab residues (in heptapeptide ring) | Anionic phosphate groups (on Lipid A) | Electrostatic | Initial binding, displacement of Mg2+/Ca2+ |

Investigation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation by Heptapeptide-Derived Molecules

Beyond direct membrane disruption and enzyme inhibition, another bactericidal mechanism attributed to polymyxin B involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.com This pathway contributes to cellular damage and ultimately leads to bacterial cell death. The process is thought to be initiated once the polymyxin molecule traverses the outer membrane and interacts with the inner membrane.

The proposed mechanism involves the stimulation of electron flow through the respiratory chain, which leads to the production of superoxide (B77818) radicals (O₂⁻). researchgate.net These superoxide radicals are then converted into hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD). Both O₂⁻ and H₂O₂ can cause cellular damage, but the most significant toxicity arises from the subsequent formation of highly reactive hydroxyl radicals (•OH) via the Fenton reaction, which is catalyzed by free intracellular iron released from damaged iron-sulfur clusters. researchgate.net

These highly reactive hydroxyl radicals can indiscriminately damage a wide range of cellular macromolecules, including lipids, proteins, and DNA, leading to lipid peroxidation, protein denaturation, and DNA strand breaks. nih.gov The accumulation of this oxidative damage disrupts cellular homeostasis, compromises essential biological functions, and ultimately contributes to bacterial cell death. nih.gov The generation of ROS represents an important, albeit secondary, mechanism of action for polymyxin B and its derivatives. researchgate.netmdpi.com

Table 3: ROS Generation and Effects Mediated by Polymyxin B

| Type of ROS | Precursor(s) | Key Cellular Effect(s) |

|---|---|---|

| Superoxide (O₂⁻) | Molecular Oxygen (O₂) | Precursor to other ROS; can damage iron-sulfur clusters |

| Hydrogen Peroxide (H₂O₂) | Superoxide (O₂⁻) | Precursor to hydroxyl radicals; moderate oxidant |

Research on Biological Activities of Polymyxin B Heptapeptide Analogues

In Vitro Antimicrobial Activity Spectrum against Multidrug-Resistant Gram-Negative Bacteria (Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, Escherichia coli)

Polymyxin (B74138) B heptapeptide (B1575542) and its related analogues, like polymyxin B nonapeptide (PMBN), are generally considered to lack intrinsic antibacterial activity against a wide range of Gram-negative bacteria. mdpi.comnih.govasm.org Unlike their parent compound, Polymyxin B, which is a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative pathogens, these truncated peptides are not directly bactericidal. mdpi.commdpi.com For instance, PMBN is devoid of direct antibacterial action against species like Escherichia coli and Klebsiella pneumoniae. frontiersin.orgacs.org The primary value of these analogues lies not in direct killing, but in their ability to disrupt the bacterial outer membrane, a mechanism often referred to as "permeabilizing" or "sensitizing". nih.govnih.gov

The parent molecule, Polymyxin B, retains significant in vitro activity against many MDR Gram-negative bacteria, including carbapenem-resistant strains. mdpi.comnih.gov Studies have shown that a high percentage of carbapenem-resistant Acinetobacter baumannii isolates remain susceptible to Polymyxin B. nih.gov Similarly, virtually all isolates of multidrug-resistant Pseudomonas aeruginosa from some surveillance studies were found to be susceptible to Polymyxin B. nih.gov The bactericidal activity of Polymyxin B is concentration-dependent. nih.gov However, the emergence of resistance and toxicity concerns have driven research into alternative strategies, such as the use of its non-bactericidal peptide analogues as adjuvants. researchgate.netmdpi.com

While PMBN has been shown to inhibit the growth of Pseudomonas aeruginosa in some studies, its analogues are often less potent. acs.org The key function of these peptides is not to act alone, but to render these otherwise resistant pathogens susceptible to other classes of antibiotics. nih.govasm.org

| Compound | Target Organism | General In Vitro Activity | Primary Mechanism |

|---|---|---|---|

| Polymyxin B (Parent Compound) | P. aeruginosa, A. baumannii, K. pneumoniae, E. coli | Potent bactericidal activity; low MIC values against susceptible and MDR strains. nih.govnih.govisciii.es | Binds to Lipid A of LPS, disrupting both outer and inner membranes, leading to cell death. mdpi.comnih.gov |

| Polymyxin B Heptapeptide (PBHP) | E. coli, S. typhimurium | Lacks significant direct bactericidal activity. nih.govnih.gov | Acts as a potent outer membrane permeabilizer. nih.gov |

| Polymyxin B Nonapeptide (PMBN) | E. coli, K. pneumoniae, P. aeruginosa | Generally lacks direct bactericidal activity, though some activity against P. aeruginosa is noted. mdpi.comfrontiersin.orgacs.org | Increases permeability of the outer membrane by binding to LPS. frontiersin.orgacs.org |

Synergistic Antimicrobial Effects of this compound Analogues

The primary therapeutic potential of this compound and its analogues lies in their ability to act synergistically with other antimicrobial agents. By increasing the permeability of the formidable Gram-negative outer membrane, they allow other drugs to reach their intracellular or periplasmic targets. researchgate.netnih.gov

The outer membrane of Gram-negative bacteria serves as a highly selective barrier, notably preventing the entry of large or hydrophobic molecules, which includes many classes of antibiotics effective against Gram-positive bacteria. nih.govasm.org this compound (PBHP) and its analogues disrupt this barrier. nih.gov They interact with the lipopolysaccharide (LPS) molecules in the outer leaflet of the membrane, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer. nih.govresearchgate.net This disruption creates transient pores and disorganizes the membrane structure, enhancing its permeability. nih.govfrontiersin.org

This permeabilizing effect allows hydrophobic antibiotics, which are normally ineffective, to penetrate the cell and exert their antimicrobial action. nih.govasm.org Research has demonstrated that Polymyxin B octapeptide (PBOP) and PBHP are potent permeabilizers. nih.gov A low concentration of PBOP (1 µg/mL) was shown to sensitize E. coli to rifampicin (B610482) by a factor of 100. nih.gov A slightly higher concentration of PBHP was required for a similar sensitizing effect against a range of hydrophobic antibiotics, including erythromycin, fusidic acid, clindamycin, and novobiocin (B609625). nih.gov Similarly, PMBN renders polymyxin-susceptible strains more vulnerable to novobiocin, reducing its minimum inhibitory concentration (MIC) by eightfold or more. nih.gov

| Polymyxin Analogue | Partner Antibiotic | Target Organism | Observed Synergistic Effect |

|---|---|---|---|

| This compound (PBHP) | Rifampicin, Erythromycin, Fusidic Acid, Novobiocin | E. coli | Potent sensitization; significant reduction in partner antibiotic MIC. nih.gov |

| Polymyxin B Nonapeptide (PMBN) | Novobiocin, Erythromycin | Gram-negative bacteria | Lowered the MIC of novobiocin by a factor of ≥8. nih.gov |

| Polymyxin B Nonapeptide (PMBN) | Azithromycin (B1666446) (a macrolide) | Resistant E. coli | Re-sensitized strains with high AZT MICs (32 to ≥128 µg/ml); demonstrated a synergistic effect (FIC index < 0.5). frontiersin.org |

The ability of polymyxin B analogues to permeabilize the outer membrane forms the basis for potent combination therapies against MDR pathogens. By pairing a permeabilizing agent like PBHP or PMBN with an existing antibiotic, it is possible to restore or expand the latter's spectrum of activity. nih.govfrontiersin.org

Rifampicin : The combination of polymyxin analogues with rifampicin has shown significant synergy. The analogue NAB7061, which shares the same heptapeptide core as Polymyxin B, drastically decreased the MIC of rifampin against E. coli and A. baumannii. nih.gov Even with the parent compound, Polymyxin B, combination with rifampicin demonstrated a strong synergistic effect against carbapenem-resistant A. baumannii. nih.gov

Macrolides and Tetracyclines : PMBN has been shown to work synergistically with the macrolide antibiotic azithromycin against resistant E. coli. frontiersin.org The mechanism involves PMBN facilitating the entry of azithromycin across the outer membrane, allowing it to reach its ribosomal target. frontiersin.org This principle extends to other antibiotic classes that are typically excluded by the outer membrane.

Other Agents : The synergy is not limited to traditional antibiotics. PMBN has been found to potentiate the activity of aztreonam (B1666516) against E. coli persister cells, which are a subpopulation of bacteria tolerant to most antibiotics. asm.org

These combination strategies highlight a promising path to combatting antibiotic resistance by revitalizing the existing arsenal (B13267) of antimicrobial drugs. nih.govfrontiersin.org

Recent research has explored the integration of polymyxin peptides with nanomaterials to further enhance their antimicrobial efficacy. Graphene oxide (GO) is a nanomaterial known for its own antimicrobial properties. frontiersin.orgnih.gov When Polymyxin B is adsorbed onto the surface of GO nanosheets, the resulting nanocomposite exhibits significantly enhanced bactericidal activity. frontiersin.orgresearchgate.netresearchgate.net

This synergistic effect is attributed to a physical mechanism where the combination of the peptide and the nanosheet more effectively disturbs the bacterial membrane. researchgate.net The PMB@GO nanocomposite demonstrates a lower MIC value than free Polymyxin B and a more rapid bacterial killing efficiency. researchgate.net This enhanced activity is effective against both planktonic (free-floating) bacteria and, crucially, against bacteria embedded in biofilms. frontiersin.orgnih.gov Coatings of PMB-adsorbed GO applied to surfaces like catheter tubes have been shown to strongly mitigate biofilm formation by preventing bacterial adhesion and killing attached cells. frontiersin.orgresearchgate.net This approach suggests that combining polymyxin peptides with nanomaterials can create powerful agents against difficult-to-treat biofilm-associated infections. frontiersin.orgnih.gov

Development of this compound-Based Adjuvants and Sensitizers for Antimicrobial Therapy

The research into this compound and its analogues is pivotal for the development of new antimicrobial strategies focused on adjuvants and sensitizers. researchgate.netfrontiersin.org An adjuvant is a compound that enhances the efficacy of a primary drug, and in this context, PBHP and its relatives act as adjuvants to conventional antibiotics. frontiersin.org By lacking direct bactericidal activity, these peptides can potentially circumvent some of the toxicity issues associated with the parent Polymyxin B molecule while still providing a powerful therapeutic benefit. researchgate.netnih.gov

The core strategy is to use these peptides as "permeabilizers" to breach the outer membrane defense of Gram-negative bacteria. nih.govnih.gov This approach can:

Restore Susceptibility : Render bacteria that have developed resistance to certain antibiotics susceptible to them once again. frontiersin.org

Expand Spectrum : Widen the activity of antibiotics typically effective only against Gram-positive bacteria to include Gram-negative pathogens. nih.govnih.gov

Combat Persister Cells : Enhance the eradication of antibiotic-tolerant persister cells, which are often responsible for recurrent infections. asm.org

Compounds like PMBN are widely used in research as benchmark outer membrane permeabilizing agents. nih.gov Newer derivatives are being developed and tested, with some successfully completing early-phase clinical trials, highlighting the viability of this approach. researchgate.net The development of these peptide-based adjuvants represents a critical strategy in the ongoing fight against multidrug-resistant bacteria, offering a way to preserve and enhance the utility of our existing antibiotic armamentarium. researchgate.netfrontiersin.org

Bacterial Resistance Mechanisms to Polymyxin B Heptapeptide Analogues

Molecular Modifications of Lipid A as a Primary Resistance Strategy

Enzymatic Addition of Phosphoethanolamine (PEtN) to Lipid A

A common mechanism for Lipid A modification is the addition of a phosphoethanolamine (PEtN) group. researchgate.netnih.gov This reaction is catalyzed by PEtN transferases, such as EptA and PmrC, which are chromosomally encoded enzymes. nih.govfrontiersin.orgresearchgate.net The addition of the positively charged PEtN moiety to the phosphate (B84403) groups of Lipid A neutralizes the negative charge, leading to electrostatic repulsion of polymyxins. asm.orgelsevierpure.com In Acinetobacter baumannii, for instance, resistance is commonly mediated by the PmrAB two-component system controlling the expression of the PEtN transferase PmrC. frontiersin.orguib.no Similarly, while Pseudomonas aeruginosa more commonly uses L-Ara4N for modification, it also possesses PEtN transferase orthologs, and PEtN addition has been observed under specific conditions, such as in the presence of zinc, regulated by the ColRS two-component system. nih.gov In some bacteria, even with the inactivation of a primary PEtN transferase gene like pmrC, a reduced amount of PEtN-modified Lipid A can still be produced, indicating the presence of other enzymes capable of this modification. nih.gov

Enzymatic Addition of 4-Amino-4-deoxy-L-arabinose (L-Ara4N) to Lipid A

Another critical modification is the covalent attachment of the cationic sugar 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate groups of Lipid A. researchgate.netnih.gov This modification also serves to reduce the net negative charge of the outer membrane, thereby decreasing its affinity for polymyxins. nih.gov The synthesis and transfer of L-Ara4N are carried out by a set of enzymes encoded by the arnBCADTEF operon (also known as pmrHFIJKLM). nih.govnih.govasm.org The final transfer of L-Ara4N from its lipid carrier, undecaprenyl phosphate-α-L-Ara4N, to Lipid A is catalyzed by the inner membrane enzyme ArnT. sigmaaldrich.comepa.govscispace.com This resistance mechanism is prevalent in species like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella enterica. asm.orgnih.govnih.gov The expression of the arn operon is tightly regulated by two-component systems that respond to environmental signals. nih.gov

Role of Plasmid-Mediated Mobile Colistin (B93849) Resistance (mcr) Genes in Lipid A Modification

The emergence of plasmid-mediated mobile colistin resistance (mcr) genes represents a significant threat to the efficacy of polymyxins. nih.gov These genes, with mcr-1 being the first and most widely reported, encode PEtN transferases that catalyze the addition of PEtN to Lipid A. nih.govfrontiersin.org The function of MCR-1 is analogous to the chromosomally encoded PEtN transferases like PmrC and EptA. elsevierpure.com The presence of mcr genes on mobile genetic elements such as plasmids facilitates their horizontal transfer between different bacterial strains and species, leading to the rapid dissemination of polymyxin (B74138) resistance. nih.govasm.org While initially discovered in Escherichia coli and Klebsiella pneumoniae, mcr-1 has been shown to confer PEtN modification of Lipid A and subsequent resistance in other significant pathogens, including Acinetobacter baumannii. nih.gov However, its effect can vary, with some species like P. aeruginosa showing only a moderate reduction in susceptibility. nih.gov The expression of MCR-1 can also impact bacterial fitness, potentially causing defects in outer membrane permeability and affecting cell viability. tandfonline.comnih.gov

Regulation of Resistance through Two-Component Regulatory Systems

The expression of genes responsible for Lipid A modifications is controlled by sophisticated two-component regulatory systems (TCS). These systems typically consist of a sensor kinase located in the inner membrane that detects specific environmental stimuli and a cognate response regulator in the cytoplasm that, upon phosphorylation, modulates gene expression. nih.govfrontiersin.org

PhoP/PhoQ Regulatory System and its Impact on Lipid A Modification

The PhoP/PhoQ system is a crucial TCS involved in polymyxin resistance in many Gram-negative bacteria. researchgate.netresearchgate.net The sensor kinase, PhoQ, is activated by low concentrations of extracellular divalent cations like magnesium (Mg²⁺) or by the presence of cationic antimicrobial peptides, including polymyxins. researchgate.netnih.gov Upon activation, PhoQ autophosphorylates and then transfers the phosphate group to the response regulator, PhoP. frontiersin.orgresearchgate.net The phosphorylated PhoP (PhoP-P) then acts as a transcriptional regulator, binding to specific promoter regions to control the expression of a large set of genes. nih.govnih.gov A key target of the PhoP/PhoQ system is the arnBCADTEF operon, which is responsible for the L-Ara4N modification of Lipid A. nih.govasm.org By upregulating this operon, the PhoP/PhoQ system directly promotes resistance to polymyxins. nih.govnih.gov In some bacteria, PhoP/PhoQ can also indirectly activate the PmrA/PmrB system via a connector protein, PmrD, creating a hierarchical regulatory network. researchgate.net Mutations in the phoQ gene can lead to its constitutive activation, resulting in high-level polymyxin resistance. asm.orgasm.org

PmrA/PmrB Regulatory System and its Role in Polymyxin Resistance

The PmrA/PmrB TCS is another major regulator of polymyxin resistance. researchgate.netmonash.edu The sensor kinase PmrB is typically activated by environmental signals such as high iron (Fe³⁺) concentrations or mildly acidic pH. mdpi.com Once activated, PmrB phosphorylates the response regulator PmrA. mdpi.comfrontiersin.org Phosphorylated PmrA (PmrA-P) then activates the transcription of genes involved in Lipid A modification. nih.gov Notably, the PmrA/PmrB system can regulate both the addition of L-Ara4N (by activating the arn operon) and the addition of PEtN (by activating the pmrC gene). mdpi.comnih.gov In Acinetobacter baumannii, the PmrA/PmrB system is the primary mediator of colistin resistance through the upregulation of pmrC. frontiersin.orgresearchgate.net Mutations in the pmrA or pmrB genes are a common cause of acquired high-level polymyxin resistance in clinical isolates, as these mutations can lead to the constitutive activation of the system, independent of environmental stimuli. researchgate.netnih.gov

The mgrB Gene and its Influence on Polymyxin Resistance

The mgrB gene plays a critical role in the development of acquired resistance to polymyxins, including Polymyxin B and its heptapeptide (B1575542) analogues. asm.org MgrB is a small transmembrane protein that functions as a negative feedback regulator of the PhoP/PhoQ two-component signaling system. asm.orgmdpi.com In susceptible bacteria, the PhoP/PhoQ system is tightly controlled. However, inactivation of the mgrB gene disrupts this regulation, leading to the constitutive activation and upregulation of the PhoP/PhoQ system. nih.govresearchgate.net

This upregulation is a key step in conferring polymyxin resistance. The activated PhoP/PhoQ system subsequently triggers the expression of the arnBCADTEF operon (also known as pmrHFIJKLM). researchgate.net This operon is responsible for the synthesis and transfer of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A component of lipopolysaccharide (LPS). nih.govresearchgate.net The addition of this cationic L-Ara4N molecule modifies the lipid A, reducing the net negative charge of the bacterial outer membrane. nih.govnih.gov Since the initial interaction between the cationic polymyxin molecule and the bacterial cell is electrostatic, this charge alteration leads to reduced binding and subsequent resistance. nih.govmdpi.com

Inactivation of mgrB can occur through several genetic events, including point mutations, deletions, or, more commonly, the integration of insertion sequences (IS) like IS5-like and IS10-like elements. asm.orgnih.gov These disruptions are considered a common mutational pathway for acquired high-level polymyxin resistance in clinical isolates of Klebsiella pneumoniae and other Gram-negative bacteria. asm.orgnih.gov Studies have confirmed that complementing a non-functional mgrB gene with a wild-type copy restores polymyxin susceptibility, demonstrating its direct role in resistance. nih.govox.ac.uk

| Mechanism of mgrB Inactivation | Bacterial Species | Consequence | Reference |

| Insertion Sequence (e.g., IS903B, IS5) | Klebsiella pneumoniae | Disruption of mgrB, leading to PhoP/PhoQ upregulation and polymyxin resistance. | nih.gov |

| Single Nucleotide Deletion | Klebsiella variicola | Production of a non-functional MgrB protein, resulting in high-level polymyxin resistance. | nih.govox.ac.uk |

| Point Mutations / Truncations | Enterobacter cloacae complex | Loss of negative regulation on the PhoP/PhoQ system, conferring resistance. | frontiersin.org |

Efflux Pump Systems and Alterations in Outer Membrane Proteins

While modification of the LPS target is the primary mechanism of polymyxin resistance, efflux pump systems and changes in outer membrane protein (OMP) expression also contribute to reduced susceptibility. nih.govresearchgate.net Efflux pumps are transport proteins that actively extrude a wide range of toxic compounds, including antibiotics, from the bacterial cell, thereby lowering the intracellular drug concentration. nih.govekb.eg

In Gram-negative bacteria, several efflux pump families, such as the Resistance-Nodulation-Division (RND) family, have been implicated in multidrug resistance. biotech-asia.org Some studies have shown that pumps like AcrAB in K. pneumoniae can contribute to polymyxin resistance. researchgate.netsemanticscholar.org The EmrAB efflux pump in Acinetobacter baumannii has also been demonstrated to provide resistance to polymyxins. mdpi.com These systems function by capturing antimicrobial agents from the cytoplasm or periplasm and expelling them from the cell. biotech-asia.org

Alterations in the composition of outer membrane proteins represent another strategy bacteria employ to withstand polymyxin B and its analogues. Overexpression of the OMP OprH in Pseudomonas aeruginosa has been linked to polymyxin resistance. nih.gov This is thought to occur through the interaction of OprH with the divalent cation-binding sites on LPS, which stabilizes the outer membrane and reduces its permeability to polymyxins. upol.cz In other pathogens like K. pneumoniae, comparative proteomic analyses have revealed that resistant strains exhibit significant changes in their outer membrane proteome. mdpi.com These changes can include the downregulation of major porins and the upregulation of stress response proteins, which collectively remodel the outer membrane to decrease drug affinity and uptake. mdpi.comnih.gov

| System | Example | Function in Resistance | Reference |

| Efflux Pump | KpnEF (K. pneumoniae) | Actively expels polymyxins from the cell. | upol.cz |

| Efflux Pump | EmrAB (A. baumannii) | Provides resistance to polymyxins and colistin. | mdpi.com |

| Outer Membrane Protein | OprH (P. aeruginosa) | Stabilizes the outer membrane, reducing polymyxin binding and uptake. | nih.gov |

| Outer Membrane Protein | Omb (S. enterica) | Alters bacterial surface charge, decreasing affinity for antimicrobial peptides. | upol.cz |

Role of Capsular Polysaccharide Levels in Modulating Polymyxin B Heptapeptide Susceptibility

The role of the capsular polysaccharide (CPS), a major virulence factor in bacteria like Klebsiella pneumoniae, in polymyxin resistance is complex and subject to debate. nih.govnih.gov The CPS forms a thick, hydrated layer surrounding the bacterial cell, which can act as a physical barrier. nih.govmdpi.com

One proposed mechanism of resistance involves the direct interaction between the capsule and polymyxin molecules. The CPS of K. pneumoniae is anionic, while polymyxins are cationic. researchgate.net It has been suggested that bacteria can shed CPS, which then binds to and sequesters polymyxin molecules in the extracellular environment, effectively reducing the concentration of the drug that reaches the outer membrane target. researchgate.net Furthermore, some research has found a direct correlation between the amount of CPS expressed by a strain and its level of resistance to Polymyxin B, with upregulation of cps genes observed in the presence of the antibiotic. researchgate.net

Conversely, other studies have presented contradictory findings, suggesting that the capsule may actually increase susceptibility to polymyxins. nih.gov Recent research has shown that non-encapsulated mutants of K. pneumoniae exhibit increased tolerance (a higher minimum inhibitory concentration) to polymyxins compared to their encapsulated parent strains. nih.govresearchgate.net This suggests that the presence of the capsule, rather than protecting the bacterium, may facilitate the action of polymyxins. nih.gov The gene ugd serves as a link between capsule synthesis and LPS modification, as it is involved in the biosynthesis pathways for both CPS and the L-Ara4N lipid A modification, highlighting the intricate regulatory network governing polymyxin susceptibility. researchgate.net

| Study Finding | Proposed Mechanism | Implication for Susceptibility | Reference |

| CPS confers resistance | Shed, anionic CPS binds to and sequesters cationic polymyxins. | Increased CPS leads to decreased susceptibility. | researchgate.net |

| CPS confers resistance | Upregulation of cps genes creates a thicker protective barrier. | Increased CPS leads to decreased susceptibility. | researchgate.net |

| Lack of CPS confers resistance | Non-encapsulated strains show higher tolerance to polymyxins. | Decreased CPS leads to decreased susceptibility. | nih.govresearchgate.net |

Genetic and Molecular Basis of Intrinsic and Acquired Resistance to Heptapeptide Analogues

Resistance to this compound analogues can be categorized as either intrinsic or acquired, each with a distinct genetic and molecular basis. nih.govresearchgate.net

Acquired resistance develops in bacteria that are normally susceptible, typically through mutations in chromosomal genes following antibiotic exposure. nih.govsemanticscholar.org The most common mechanism is the modification of the polymyxin target, the lipid A portion of LPS. nih.gov This is primarily driven by mutations in two-component regulatory systems. As discussed previously, mutations or insertional inactivation of the mgrB gene lead to constitutive activation of the PhoP/PhoQ system. asm.orgmdpi.com Similarly, missense mutations directly within the phoP, phoQ, pmrA, or pmrB genes can also lead to their constitutive activation. nih.gov Activation of these systems culminates in the upregulation of the arnBCADTEF operon and pmrC gene, which catalyze the addition of L-Ara4N and phosphoethanolamine (PEtN) to the phosphate groups of lipid A, respectively. nih.govresearchgate.net These cationic modifications reduce the net negative charge of the LPS, weakening its electrostatic interaction with polymyxins and conferring resistance. mdpi.com

Intrinsic resistance is a natural, inherent trait of certain bacterial genera, such as Proteus spp., Serratia spp., and Burkholderia spp. nih.govresearchgate.net In these organisms, the genes responsible for LPS modification are often constitutively expressed. researchgate.net For example, many intrinsically resistant species have regulatory systems that maintain a baseline level of L-Ara4N and PEtN addition to their lipid A, rendering their outer membrane inherently less susceptible to polymyxin binding. researchgate.netfrontiersin.org The resistance in Burkholderia species is particularly high and is attributed to a combination of LPS structure, including the presence of L-Ara4N, and a highly restrictive outer membrane that blocks polymyxin uptake. frontiersin.org

| Type of Resistance | Genetic Basis | Molecular Mechanism | Examples of Affected Genera |

| Acquired | Mutations in mgrB, phoP/Q, pmrA/B | Upregulation of LPS-modifying genes (arn operon, pmrC) leading to L-Ara4N and PEtN addition to lipid A. | Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii |

| Intrinsic | Constitutive expression of LPS-modifying genes | Baseline modification of lipid A with L-Ara4N and/or PEtN, resulting in a less negatively charged outer membrane. | Proteus spp., Serratia spp., Burkholderia spp. |

Analytical Methodologies for Polymyxin B Heptapeptide and Its Research Analogues

Chromatographic Techniques for Separation and Quantification of Polymyxin (B74138) B Heptapeptide (B1575542) Components

Chromatography is a cornerstone for the analysis of Polymyxin B, enabling the separation of its various components, which differ primarily in their fatty acid moiety.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Polymyxin B. However, the inherent chemical properties of polymyxins, such as their lack of a strong UV chromophore, present challenges for detection. oup.com Standard UV detection is possible, typically at low wavelengths around 215 nm, but may lack the sensitivity required for analyzing samples with low concentrations, such as those from biological matrices. oup.com

To overcome the issue of low sensitivity, post-column derivatization techniques have been developed. A common approach involves the derivatization of the primary amine groups of the polymyxin molecule with a fluorescent tag. nih.gov One such reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with Polymyxin B to form a highly fluorescent derivative. oup.comnih.gov This allows for sensitive fluorometric detection, significantly lowering the limit of quantification. For instance, a validated method using FMOC-Cl derivatization successfully resolved the derivatives of Polymyxin B1 and Polymyxin B2, achieving a limit of quantification of 0.125 mg/L in human plasma. nih.gov Another fluorimetric method involves a condensation reaction with ninhydrin (B49086) and phenylacetaldehyde (B1677652) to generate a fluorescent product. nih.gov

Table 1: Example of an HPLC Method with Post-Column Derivatization for Polymyxin B Analysis

| Parameter | Condition/Value | Reference |

| Analyte | Polymyxin B (B1 and B2) | nih.gov |

| Matrix | Human Plasma | nih.gov |

| Sample Preparation | Solid-Phase Extraction | nih.gov |

| Derivatization Reagent | 9-fluorenylmethyl chloroformate (FMOC-Cl) | nih.gov |

| Chromatography | Reversed-Phase HPLC | nih.gov |

| Detection | Fluorometric | nih.gov |

| Retention Times | B2 derivative: 4.75 min; B1 derivative: 5.55 min | nih.gov |

| Linearity Range | 0.125 - 4.00 mg/L | nih.gov |

| Limit of Quantification (LOQ) | 0.125 mg/L | nih.gov |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of Polymyxin B and its components due to its superior sensitivity, specificity, and resolving power. nih.govnih.gov This method allows for the simultaneous measurement of the major components of commercial Polymyxin B formulations, including Polymyxin B1, B2, B3, and isoleucine-Polymyxin B1. shimadzu.comresearchgate.netresearchgate.net

Sample preparation for LC-MS/MS analysis typically involves a protein precipitation step, using agents like trichloroacetic acid or acetonitrile, followed by centrifugation. shimadzu.comresearchgate.net Chromatographic separation is achieved using C18 columns with gradient elution, often employing mobile phases containing formic acid to improve ionization. researchgate.netnih.gov Detection is performed in positive ion mode, monitoring specific precursor-to-product ion transitions for each component, which ensures high specificity and minimizes interference from the matrix. nih.govresearchgate.net Validated LC-MS/MS methods have demonstrated excellent linearity over clinically relevant concentration ranges and have been successfully applied to pharmacokinetic studies. nih.govresearchgate.net

Table 2: Comparison of Validated LC-MS/MS Methods for Polymyxin B Component Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Analytes | Polymyxin B1, B2, B3, Ile-PB1 | Polymyxin B1, B2, B3, Ile-PB1 | Polymyxin B1, B2 |

| Matrix | Human Plasma | Mouse Serum & ELF | Human Plasma |

| Sample Prep | Protein Precipitation (TCA) | Protein Precipitation (TCA) | Solid-Phase Extraction |

| Chromatography | LC-MS/MS | UPLC-MS/MS | LC-MS |

| Linear Range (PB1) | 0.05 - 3.75 µg/mL | 0.0065 - 3.2 mg/L | 100 - 2500 ng/mL |

| Linear Range (PB2) | 0.1 - 5 µg/mL | 0.0065 - 3.2 mg/L | 100 - 2500 ng/mL |

| Total Run Time | Not specified | 7 minutes | 12 minutes |

| Reference | shimadzu.com | researchgate.netnih.gov | nih.gov |

Immunoassays for Detection and Quantification of Polymyxin B Heptapeptide

Immunoassays offer an alternative to chromatographic methods, providing high-throughput capabilities for the quantification of Polymyxin B. These methods rely on the specific binding interaction between an antibody and the polymyxin molecule.

Competitive ELISA formats are commonly developed for the detection of small molecules like Polymyxin B. nih.gov In this format, free Polymyxin B in a sample competes with a labeled or coated Polymyxin B conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of Polymyxin B in the sample.

The development of such assays requires the production of polyclonal or monoclonal antibodies by immunizing animals with a Polymyxin B-protein conjugate. nih.govresearchgate.net Validated ELISAs have demonstrated high sensitivity, with limits of detection reported in the low ng/mL range. nih.gov For example, one competitive ELISA was developed with a dynamic range of 5.0-192 ng/mL and a limit of detection of 1.8 ng/mL. nih.gov A notable feature of some anti-Polymyxin B antibodies is their significant cross-reactivity with colistin (B93849) (Polymyxin E), which can be advantageous for quantifying both antibiotics using the same assay. nih.gov

Table 3: Performance Characteristics of Developed ELISAs for Polymyxin B

| Parameter | Assay 1 | Assay 2 | Assay 3 |

| Assay Format | Competitive ELISA | Competitive ELISA | Indirect Competitive ELISA |

| Sensitivity (LOD) | 1.8 ng/mL | 32 pg/mL | 17.4 ng/mL |

| Dynamic Range | 5.0 - 192 ng/mL | Not Specified | Not Specified |

| IC50 | 30.6 ng/mL | Not Specified | 257.1 ng/mL |

| Cross-reactivity (Colistin) | 95% | 0.05% | 257.1% |

| Reference | nih.gov | nih.gov | researchgate.netmdpi.com |

Chemiluminescent Enzyme Immunoassay (CLEIA) is an immunoassay format that utilizes a chemiluminescent substrate to generate a light signal, often leading to higher sensitivity and a wider dynamic range compared to colorimetric ELISAs. frontiersin.org The principle is similar to ELISA, but the enzyme label (e.g., horseradish peroxidase) catalyzes a reaction that produces light instead of a colored product. rsc.org

For Polymyxin B, an indirect competitive CLEIA (ic-CLEIA) has been developed and compared to a conventional ic-ELISA. researchgate.net Using the same polyclonal antibody, the ic-CLEIA demonstrated a slightly improved limit of detection (14.5 ng/mL) compared to the ic-ELISA (17.4 ng/mL), highlighting the potential for enhanced sensitivity with this technique. researchgate.net The development of such assays provides a rapid and highly sensitive method for the quantification of Polymyxin B in various samples, including animal-derived foods. researchgate.net

Microbiological Assays for Activity Assessment (e.g., Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI) Determinations)

While chromatographic and immunological assays quantify the concentration of a compound, microbiological assays measure its biological activity against specific microorganisms.

The Minimum Inhibitory Concentration (MIC) is the primary metric used to determine the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation. frontiersin.org The standard method for determining MICs for polymyxins is the broth microdilution (BMD) method, performed according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). nih.govnih.gov Studies have shown that the different components of Polymyxin B can have varying antimicrobial activity against different bacterial species. nih.gov For example, against a panel of Gram-negative organisms, Polymyxin B3 was found to be the most potent component, while Polymyxin B1 was the least potent against most organisms tested. nih.gov

Table 4: Example MICs (mg/L) of Polymyxin B Components Against Gram-Negative Bacteria

| Organism | Polymyxin B1 | Polymyxin B2 | Polymyxin B3 | Ile-B1 |

| E. coli | 1.0 | 0.5 | 0.5 | 1.0 |

| K. pneumoniae | 1.0 | 1.0 | 0.5 | 1.0 |

| P. aeruginosa | 2.0 | 1.0 | 0.5 | 1.0 |